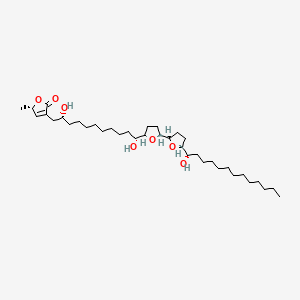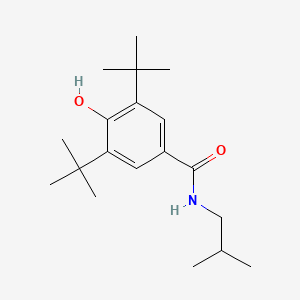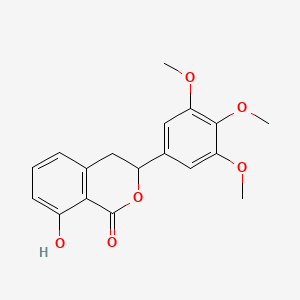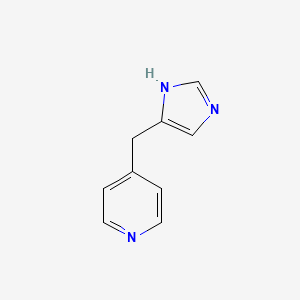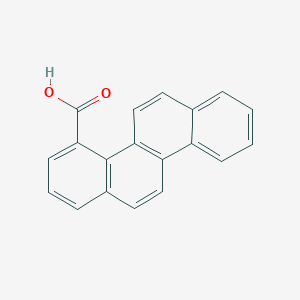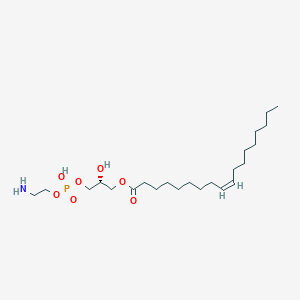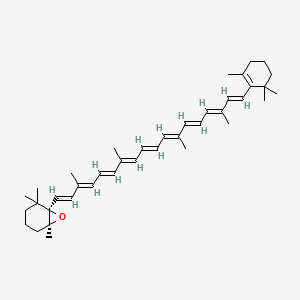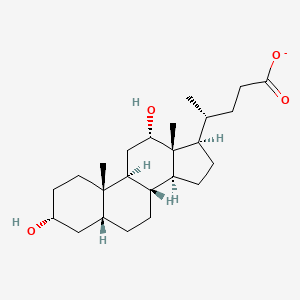
3alpha,12alpha-Dihydroxy-5beta-cholanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycholate is a bile acid anion and a cholanic acid anion. It has a role as a human metabolite. It is a conjugate base of a deoxycholic acid.
Scientific Research Applications
Blood-Brain Barrier Permeation
A study by Mikov et al. (2004) explored the efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate, a derivative of 3alpha,12alpha-Dihydroxy-5beta-cholanate, as a blood-brain barrier permeator. The study found that this compound can modify BBB permeability, suggesting potential applications in drug delivery to the central nervous system (Mikov et al., 2004).
Bile Acid Biosynthesis
Research by Kurosawa et al. (2001) involved the synthesis of coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids. This work contributes to understanding the beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Biotransformation Studies
Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate using Aspergillus niger, which led to the isolation of derivatives including methyl 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate, offering insights into microbial transformations of bile acids (Al-Aboudi et al., 2009).
Hydrogen-Bonded Aggregations Study
Bertolasi et al. (2005) reported on the crystal structures of oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid. This research contributes to understanding the supramolecular architectures of these compounds (Bertolasi et al., 2005).
Electrochemical Oxidation
Medici et al. (2001) studied the regioselectivity in the anodic electrochemical oxidation of cholic acid. This research provides insights into the production of various oxo-acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid (Medici et al., 2001).
Determination of Micellar Concentrations
Poša et al. (2007) determined the critical micellar concentrations (CMC) of keto derivatives of cholic acid, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanoic acid. This study contributes to the understanding of the properties of bile acid derivatives in different states (Poša et al., 2007).
Bile Acid CoA Esters Measurement
Gan-Schreier et al. (2005) presented a novel assay for measuring CoA esters of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid, providing a tool for studying bile acid biosynthesis and its disorders (Gan-Schreier et al., 2005).
Hypocholesterolemic Effects
Kim et al. (2001) studied the effects of bile acid sulfonate analogs, including 3alpha,7alpha,12alpha-trihydroxy-5beta-cholane-24-sulfonate, on cholesterol levels in hamsters. This research contributes to understanding the potential therapeutic applications of these compounds (Kim et al., 2001).
properties
Product Name |
3alpha,12alpha-Dihydroxy-5beta-cholanate |
|---|---|
Molecular Formula |
C24H39O4- |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI Key |
KXGVEGMKQFWNSR-LLQZFEROSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indole-6-carboxamide](/img/structure/B1241360.png)
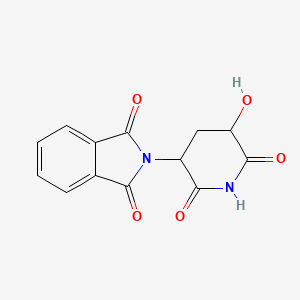
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-1H,10H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1241364.png)
![(2E,4E,6Z)-3,7-Dimethyl-8-[(1E)-2-isopropyl-3-ethyl-2-cyclohexenylidene]-2,4,6-octatrienoic acid](/img/structure/B1241365.png)

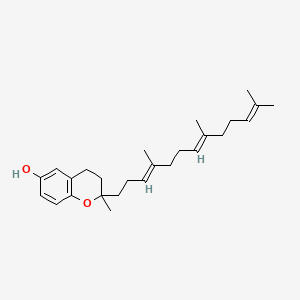
![1-[[2,7-Bis(2,6-dimethylmorpholin-4-yl)-6-phenylpteridin-4-yl]-(2-hydroxyethyl)amino]-2-methylpropan-2-ol](/img/structure/B1241369.png)
